Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate
Description
Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate is an organic compound with a complex structure that includes ester and acetyloxy functional groups
Properties
CAS No. |
61710-87-0 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 2,4-diacetyloxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C15H18O6/c1-6-19-15(18)13-8(2)7-12(20-10(4)16)9(3)14(13)21-11(5)17/h7H,6H2,1-5H3 |
InChI Key |
FOYRIHUNAMZPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate typically involves esterification and acetylation reactions. One common method involves the reaction of 2,4-dihydroxy-3,6-dimethylbenzoic acid with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This is followed by acetylation using acetic anhydride and a base, such as pyridine, to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The acetyloxy groups can participate in ester hydrolysis reactions, releasing acetic acid and the corresponding alcohol. This can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate: Lacks the acetyloxy groups but has similar ester functionality.
Methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both ester and acetyloxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
